molecular formula C11H16BrNO B13226266 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13226266
M. Wt: 258.15 g/mol
InChI Key: IBBYUBUDWWLOSR-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to an amino group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The initial step involves the acylation of 4-bromo-3-methylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by the reduction of the resulting ketone to an alcohol using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-one.

    Reduction: 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-amine.

    Substitution: 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}propan-1-ol.

Scientific Research Applications

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. It has been shown to act as an agonist of the serotonin 5-HT2A receptor and an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

IBBYUBUDWWLOSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)CO)Br

Origin of Product

United States

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